N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylphenyl group and a pyrimidinyl acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
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Formation of the Pyrimidinyl Intermediate: : The initial step involves the synthesis of the 4-methyl-6-oxopyrimidin-1(6H)-yl intermediate. This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
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Acylation Reaction: : The pyrimidinyl intermediate is then subjected to an acylation reaction with 3,4-dimethylphenylacetic acid or its derivatives. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may convert the amide group to an amine.
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Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
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Biological Studies: : It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
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Chemical Biology: : Researchers use this compound to probe the mechanisms of action of related molecules and to develop new chemical probes.
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Industrial Applications: : The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: shares structural similarities with other pyrimidinyl acetamide derivatives.
This compound: can be compared to compounds like N-(3,4-dimethylphenyl)-2-(4-methyl-5-oxopyrimidin-1(5H)-yl)acetamide and N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-2(6H)-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. Its distinct structure may confer unique properties, such as selectivity for certain biological targets or improved pharmacokinetic profiles compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-4-5-13(6-11(10)2)17-14(19)8-18-9-16-12(3)7-15(18)20/h4-7,9H,8H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVQPMMPOYLEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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